Methyl 6-hydroxyhex-2-ynoate

Description

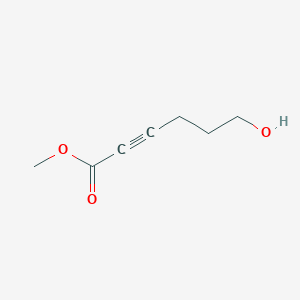

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-hydroxyhex-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6-8/h8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJLWAJNAHDVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473393 | |

| Record name | Methyl 6-hydroxyhex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123368-72-9 | |

| Record name | Methyl 6-hydroxyhex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Emerging Significance in Synthetic Methodologies

The application of Methyl 6-hydroxyhex-2-ynoate in the scientific literature has primarily been driven by the demands of natural product synthesis. While not a compound with a long and storied history in its own right, its emergence is tied to the development of synthetic strategies aimed at constructing complex, biologically active molecules. A notable example of its use is in the stereoselective synthesis of the C1–C16 fragment of the bryostatins, a class of potent marine macrolides. rsc.org The synthesis required a building block that could be elaborated at both ends, a role for which this compound is ideally suited. rsc.org

Its significance has grown with the increasing focus on efficiency and modularity in organic synthesis. The compound serves as a key intermediate that can be prepared and then utilized in various synthetic pathways. For instance, its derivatives are instrumental in the construction of butenolides (unsaturated γ-butyrolactones), which are core structures in many natural products. nih.govorganic-chemistry.org The development of palladium-catalyzed cross-coupling reactions has further expanded the utility of butenolide precursors, allowing for the creation of complex γ-aryl butenolides. nih.gov The strategic value of synthons like this compound lies in their ability to streamline the synthesis of such important heterocyclic systems. sci-hub.se

Strategic Utility in the Construction of Complex Molecular Architectures

The strategic value of Methyl 6-hydroxyhex-2-ynoate stems from the orthogonal reactivity of its two functional groups—the terminal alcohol and the internal alkyne. This allows chemists to perform transformations on one part of the molecule while leaving the other intact for subsequent reactions.

A prime illustration of its strategic use is found in a synthetic route toward the bryostatin (B1237437) C1–C16 fragment. rsc.org In this multi-step sequence, the synthesis begins with the ring-opening of a protected glycidol (B123203) using lithiated methyl propiolate to generate the chiral methyl 5-hydroxyhex-2-ynoate backbone, a closely related precursor. rsc.org A subsequent highly stereoselective addition of a diorganocuprate to the alkyne installs a new carbon-carbon bond. rsc.org The ester functionality is then reduced, and the newly formed alcohol is selectively protected. This sequence of reactions highlights the planned manipulation of the molecule's functional groups to build complexity in a controlled manner. rsc.org Ultimately, this pathway leads to the formation of a key dienone required for an oxy-Michael reaction to construct a cis-2,6-disubstituted tetrahydropyran (B127337) ring, a core feature of the bryostatin structure. rsc.org

| Reaction Type | Reagents/Conditions | Product/Scaffold | Application Example | Reference |

| Cuprate (B13416276) Addition | Diorganocuprate (derived from allylmagnesium bromide and CuI) | Stereodefined alkene | Synthesis of bryostatin fragment | rsc.org |

| Ester Reduction | Diisobutylaluminium hydride (DIBAL-H) | Allylic alcohol | Synthesis of bryostatin fragment | rsc.org |

| Oxy-Michael Reaction | Base-mediated intramolecular cyclization | cis-2,6-disubstituted tetrahydropyran | Synthesis of bryostatin fragment | rsc.org |

| Lactonization | Pd/Cu bimetallic cascade cyclization | γ-Z-butenolides | Construction of heterocyclic frameworks | sci-hub.se |

Beyond this specific example, the alkyne moiety can participate in a wide range of transformations central to modern organic chemistry, including hydrations, cycloadditions, and various metal-catalyzed coupling reactions. rsc.org The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or used as a nucleophile in cyclization processes. rsc.org This versatility makes this compound a powerful tool for rapidly assembling diverse and complex molecular architectures from a common starting material.

Scope and Research Trajectories Within Academic Organic Synthesis

De Novo Synthetic Routes via Carbon-Carbon Bond Formation

The construction of the carbon skeleton of this compound can be achieved through several strategic carbon-carbon bond-forming reactions. These methods offer control over regioselectivity and stereoselectivity, which is crucial for accessing specific isomers of the target molecule.

Regioselective and Stereoselective Alkylation Approaches

The alkylation of smaller fragments is a fundamental approach to building the carbon backbone of this compound. This typically involves the reaction of a propargylic anion equivalent with a suitable electrophile containing the required hydroxymethyl or protected hydroxymethyl group.

Regioselective alkylation is critical to ensure the formation of the desired constitutional isomer. For instance, the alkylation of a metallated alkyne with an epoxide can be highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. Furthermore, the use of chiral auxiliaries or catalysts can induce stereoselectivity, leading to the formation of enantioenriched products. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the principles of regioselective alkylation are well-established in the synthesis of related γ-hydroxy alkynoates. rsc.org

Cesium bicarbonate has been shown to be an effective mediator for the regioselective alkylation of dihydroxy-substituted aromatic compounds, favoring mono-alkylation at the more nucleophilic hydroxyl group. nih.gov This principle of using specific bases to control regioselectivity can be conceptually applied to the selective alkylation of appropriate precursors for the synthesis of the target molecule.

Nucleophilic Ring-Opening of Epoxides with Alkyne Nucleophiles

A highly effective and stereospecific method for the synthesis of γ-hydroxy alkynes is the nucleophilic ring-opening of epoxides with acetylides. This approach is particularly powerful as it establishes a new carbon-carbon bond and a hydroxyl group with defined stereochemistry in a single step.

A notable example is the synthesis of methyl 5-hydroxyhex-2-ynoate, a close isomer of the target compound, which was prepared by the ring-opening of a protected glycidol (B123203) using lithiated methyl propiolate. rsc.org This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon atom attacked by the nucleophile. The regioselectivity of the attack is typically at the less substituted carbon of the epoxide, a general feature of SN2-type epoxide openings. rsc.orgorgsyn.org

The reaction conditions, including the choice of the organometallic alkyne and the presence of Lewis acids, can influence the reactivity and selectivity of the ring-opening. google.com For instance, copper(I) salts can catalyze the reaction of organometallic reagents with epoxides. google.com The general utility of epoxide ring-opening by terminal alkynes makes this a key strategy for accessing chiral hydroxy alkynoates.

Organometallic Reagent-Mediated Syntheses of Functionalized Alkynes

Organometallic reagents play a pivotal role in the synthesis of functionalized alkynes beyond simple acetylide additions. Transition metal-catalyzed reactions, for example, offer unique pathways for the construction of complex alkyne-containing molecules.

Rhodium-catalyzed reactions have been utilized in the cascade annulation of various substrates with hydroxyl alkynoates, demonstrating the utility of these building blocks in complex transformations. rsc.org While direct applications to the synthesis of this compound are specific, the reactivity patterns of γ-hydroxy-α,β-acetylenic esters in such organometallic processes highlight their synthetic potential. rsc.org

The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds is a fundamental method for alcohol synthesis. libretexts.orgsaskoer.ca In a hypothetical retrosynthetic analysis of this compound, one could envision the addition of a propargyl organometallic reagent to a suitable three-carbon electrophile containing a protected hydroxyl group and a carbonyl equivalent. The choice of the organometallic reagent and the reaction conditions would be crucial to control the outcome, especially when multiple reactive sites are present. youtube.com

Functional Group Interconversions and Derivatizations for this compound

Once the carbon skeleton is assembled, functional group interconversions are often necessary to arrive at the final target molecule, this compound. These transformations include the formation of the methyl ester and manipulation of the hydroxyl group.

Esterification and Transesterification Strategies

The conversion of 6-hydroxyhex-2-ynoic acid to its corresponding methyl ester is a straightforward esterification reaction. Standard methods can be employed for this transformation.

One common method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. vulcanchem.com Alternatively, milder methods can be used, which are particularly important if other sensitive functional groups are present in the molecule. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective method for esterification under neutral conditions. orgsyn.org

The following table summarizes common esterification methods applicable to the synthesis of this compound.

| Method | Reagents | Conditions | Notes |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple and cost-effective, but harsh conditions may not be suitable for sensitive substrates. |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine (cat.), Methanol | Room Temperature | Mild conditions, high yielding, but requires removal of dicyclohexylurea byproduct. orgsyn.org |

| Diazomethane (B1218177) | CH₂N₂ | Ether | Highly efficient for methylation, but diazomethane is toxic and explosive. |

Innovations in Synthetic Protocols

Modern organic synthesis emphasizes not only selectivity and yield but also efficiency, atom economy, and sustainability. Innovations such as cascade reactions and the application of green chemistry principles are becoming increasingly important in the synthesis of complex molecules like this compound.

Cascade, tandem, and multicomponent reactions are powerful strategies that allow for the construction of complex molecular architectures in a single operation, avoiding the need for isolation and purification of intermediates. This significantly improves efficiency and reduces waste. Molecules like this compound, containing multiple reactive sites, are excellent candidates for such processes.

Recent studies have shown that isomeric 4-hydroxy-2-alkynoates can participate in Rhodium(III)-catalyzed cascade reactions. acs.orgnih.govucl.ac.uk These reactions can involve a sequence of C-H activation, annulation, and lactonization to rapidly build complex heterocyclic scaffolds from relatively simple starting materials. acs.orgnih.gov The dual functionality of a hydroxy-alkynoate allows it to act as both a nucleophile (via the hydroxyl group) and an electrophile or coupling partner (via the alkyne). It is conceivable that this compound could undergo similar designed cascade transformations to produce diverse molecular structures. Furthermore, tandem processes that merge catalytic reductive alkynylation with subsequent cyclizations have proven to be highly efficient for the one-pot asymmetric synthesis of complex alkaloids from simple amides and alkynes. springernature.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and other propargyl alcohols, several green strategies can be considered.

Catalysis: The use of catalytic methods, as described in section 2.3.1, is inherently greener than using stoichiometric reagents. organic-chemistry.orgorganic-chemistry.org

Alternative Reagents: The use of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock is a key goal of green chemistry. bohrium.com Propargylic alcohols can react with CO₂ in the presence of suitable catalysts to form valuable α-alkylidene cyclic carbonates, demonstrating a method for CO₂ valorization. bohrium.comrsc.org Another approach involves using calcium carbide, an inexpensive and renewable resource, as a sustainable source for the ethynyl (B1212043) group, avoiding the use of acetylene (B1199291) gas. rsc.org

Reaction Conditions: The development of reactions that proceed under mild conditions, in greener solvents (like water or ionic liquids), or even under solvent-free conditions, significantly improves the environmental profile of a synthesis. bohrium.comacs.orgrawsource.com Continuous flow methodologies are also being developed for the synthesis of derivatives from propargylic alcohols, which can improve safety, control, and scalability while minimizing waste. rsc.org

By integrating these sustainable considerations, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally benign. rawsource.com

Reactivity of the Alkyne Moiety in this compound

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of reactions. This includes cycloadditions and additions of various reagents across the bond.

The alkyne functionality in γ-hydroxy-α,β-acetylenic esters like this compound is a key participant in various cycloaddition reactions. unimi.it These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

One of the most prominent examples is the azide-alkyne cycloaddition, a cornerstone of "click chemistry". rsc.orgsigmaaldrich.com This reaction involves the [3+2] cycloaddition between an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. The copper(I)-catalyzed version (CuAAC) is particularly efficient for terminal alkynes, but internal alkynes can also participate. rsc.orgsigmaaldrich.com For instance, the related compound Methyl 4-hydroxyhex-2-ynoate serves as a reagent in microwave-assisted azide-alkyne cycloadditions in water, highlighting the utility of this class of compounds in forming complex heterocyclic products. lookchem.comlookchem.com These reactions are valued for their high yields, mild conditions, and tolerance of a wide range of functional groups. rsc.org

Beyond click chemistry, the alkyne can engage in other modes of cycloaddition. For example, [5+2] cycloadditions involving alkynes provide a route to seven-membered rings, such as azepines, which are present in numerous biologically active compounds. acs.org While specific examples with this compound are not prevalent in the literature, the general reactivity pattern of ynones and ynoates suggests its potential as a substrate in such transformations. unimi.it

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne, Azide | Copper(I) | 1,2,3-Triazole | rsc.orgsigmaaldrich.com |

| Microwave-Assisted Azide-Alkyne Cycloaddition | Methyl 4-hydroxyhex-2-ynoate, Azide | Microwave, Water | Triazole derivative | lookchem.comlookchem.com |

| [5+2] Cycloaddition | 2-(2-Aminoethyl)oxiranes, Alkynes | - | Azepine | acs.org |

The triple bond of this compound readily undergoes addition reactions, allowing for the introduction of new functional groups and the stereoselective formation of substituted alkenes.

A key example is the conjugate addition of organometallic reagents. In a stereoselective synthesis of a fragment of the bryostatins, a diorganocuprate was added to the related Methyl 5-hydroxyhex-2-ynoate. nih.gov This type of reaction is crucial for carbon-carbon bond formation and establishing specific stereochemistry at the newly formed double bond. nih.gov Similarly, γ-hydroxy-α,β-acetylenic esters can react with nucleophiles like diethylamine, leading to the formation of heterocyclic structures such as dihydropyranones through a sequential conjugate addition and cyclization process. unimi.it

Hydrosilylation is another important functionalization reaction. The addition of a silicon hydride across the triple bond, often catalyzed by transition metals like ruthenium, can produce vinylsilanes, which are versatile synthetic intermediates. lookchem.com Furthermore, the alkyne can be reduced to either a cis- or trans-alkene or fully to an alkane, depending on the chosen reagents and conditions.

| Reaction Type | Reagent | Key Transformation | Reference |

|---|---|---|---|

| Conjugate Addition | Diorganocuprate | Forms a stereodefined substituted alkene. | nih.gov |

| Conjugate Addition/Cyclization | Diethylamine | Forms a 4-(diethylamino)-5,6-dihydro-6-methylpyran-2-one. | unimi.it |

| Hydrosilylation | Silicon Hydride (with Ru catalyst) | Forms a vinylsilane. | lookchem.com |

Transformations Involving the Hydroxyl Group

The primary hydroxyl group offers another site for selective modification, including oxidation, reduction, and substitution reactions.

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde without affecting the alkyne or ester functionalities. Standard oxidation protocols can be employed for this transformation. For instance, the oxidation of the closely related methyl-6-hydroxyhex-2-enoate to methyl-6-oxohex-2-enoate has been achieved using a Swern oxidation with oxalyl chloride and DMSO. purdue.edu This transformation is valuable for introducing a carbonyl group, which can then participate in a wide array of subsequent reactions, such as Wittig olefinations or reductive aminations.

The hydroxyl group can be converted into a better leaving group or replaced by other nucleophiles. The Mitsunobu reaction is a powerful method for achieving this inversion of stereochemistry if a chiral center were present, or for introducing various nucleophiles. A Mitsunobu coupling has been reported between this compound and tetrahydrophthalimide, demonstrating the utility of this reaction for introducing nitrogen-containing functionalities. chemspider.com

Another common derivatization is the conversion of the alcohol to a halide. For example, the hydroxyl group in ethyl (E)-6-hydroxyhex-2-enoate can be transformed into a bromo group using carbon tetrabromide and triphenylphosphine. semanticscholar.org This bromo-derivative is a versatile intermediate for further substitution or for the formation of organometallic reagents. Additionally, the hydroxyl group can be acylated or protected with various protecting groups to prevent unwanted side reactions during transformations at other parts of the molecule. nih.gov Lipase-assisted acylation has been used for the kinetic resolution of related amino alcohol derivatives, showcasing an enzymatic approach to derivatization. researchgate.net

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Oxidation (Swern) | Oxalyl chloride, DMSO, Et₃N | Methyl 6-oxohex-2-enoate | purdue.edu |

| Nucleophilic Substitution (Mitsunobu) | Tetrahydrophthalimide, DEAD, PPh₃ | N-substituted imide | chemspider.com |

| Bromination | CBr₄, PPh₃ | Ethyl (E)-6-bromohex-2-enoate | semanticscholar.org |

| Enzymatic Acylation | Lipase, Acyl donor | Acylated alcohol | researchgate.net |

Reactivity of the Ester Functionality

The methyl ester group in this compound can undergo typical ester reactions, such as hydrolysis and reduction.

Hydrolysis of the ester, usually under basic conditions with a reagent like potassium hydroxide, yields the corresponding carboxylic acid. semanticscholar.org This transformation is often a necessary step in the synthesis of amides or other carboxylic acid derivatives. For example, in the synthesis of hydroxy-α-sanshool, a related ester was hydrolyzed to the acid before being coupled with an amine to form the final amide product. semanticscholar.org

The ester can also be reduced. Strong reducing agents like lithium aluminum hydride will typically reduce the ester to a primary alcohol. rsc.org Milder reagents, such as diisobutylaluminium hydride (DIBAL-H), can be used under controlled conditions to achieve partial reduction to the corresponding aldehyde, although this can be challenging due to potential over-reduction. uta.edu

Strategic Applications of Methyl 6 Hydroxyhex 2 Ynoate As a Versatile Chemical Building Block

Synthesis of Natural Products and Bioactive Compounds

The unique structural features of methyl 6-hydroxyhex-2-ynoate have been strategically exploited in the total synthesis of numerous biologically significant molecules. Its ability to participate in various coupling and cyclization reactions makes it an ideal starting material for creating complex natural product scaffolds.

Pathways to Complex Lactones and Pyranone Structures (e.g., Goniothalamin (B1671989), Rugulactone)

This compound serves as a crucial precursor in the synthesis of α,β-unsaturated δ-lactones, a core structural motif in many natural products with significant biological activities.

One prominent example is the synthesis of Goniothalamin , a styryl-lactone first isolated from the Goniothalamus species. nih.gov Synthetic strategies towards goniothalamin and its analogues often involve the elaboration of this compound. nih.govwalisongo.ac.id Key transformations can include stereoselective reduction of the ketone that can be formed from the alkyne, followed by ring-closing metathesis to form the dihydropyranone ring. nih.govwalisongo.ac.id The synthesis of related structures like (R)-argentilactone has also been achieved through similar strategies. nih.gov

Another important natural product, Rugulactone , which exhibits inhibitory activity against the nuclear factor κB (NF-κB) activation pathway, can also be synthesized utilizing intermediates derived from this compound. mdpi.comresearchgate.net The synthetic approach may involve a chemoenzymatic strategy where the key chirality is introduced via a stereoselective enzymatic reduction. mdpi.comresearchgate.net

| Natural Product | Core Structure | Synthetic Strategy Involving this compound Derivatives |

| Goniothalamin | Styryl-lactone | Stereoselective reduction, ring-closing metathesis. nih.govwalisongo.ac.id |

| Rugulactone | α,β-Unsaturated α-pyrone | Chemoenzymatic synthesis, stereoselective enzymatic reduction. mdpi.comresearchgate.net |

| (R)-Argentilactone | Dihydropyranone | Similar strategies to Goniothalamin synthesis. nih.gov |

Construction of Polyketide Fragments (e.g., Bryostatin (B1237437) Fragments)

The synthesis of complex polyketides, a large and structurally diverse class of natural products, often relies on the assembly of smaller, highly functionalized fragments. This compound has proven to be an effective starting material for the creation of such fragments, particularly for the potent marine macrolide Bryostatin .

The synthesis of the C1–C16 fragment of bryostatins has been achieved using a strategy that begins with the ring-opening of a protected glycidol (B123203) with lithiated methyl propiolate to generate a derivative of this compound. researchgate.net This intermediate then undergoes a series of transformations, including stereoselective cuprate (B13416276) addition, ester reduction, and oxidative cleavage, to yield a key aldehyde fragment required for further coupling reactions. researchgate.net The convergent synthesis of bryostatin 2 has also utilized fragments derived from similar methodologies. researchgate.netnih.gov

Intermediate in the Synthesis of Pheromones and Other Biologically Relevant Molecules

The functional group array in this compound makes it a suitable precursor for the synthesis of various insect pheromones and other biologically active small molecules. The carbon chain and the reactive sites can be readily modified to achieve the specific structures of these target molecules.

For instance, the synthesis of certain chiral methyl-branched pheromones can be envisioned starting from intermediates accessible from this compound. rsc.org The synthetic routes to various pheromones often involve transformations like stereoselective reductions, alkylations, and functional group interconversions. diva-portal.orgscielo.brnih.gov While direct synthesis from this compound is not always the chosen path, its structural motifs are relevant to the retrosynthetic analysis of many pheromone structures.

Facilitating the Construction of Carbocyclic and Heterocyclic Systems

The inherent reactivity of the alkyne and the presence of a terminal hydroxyl group in this compound make it an excellent substrate for a variety of cyclization reactions, leading to the formation of both carbocyclic and heterocyclic ring systems.

Intramolecular Cyclization Reactions

The hydroxyl group in this compound can act as an internal nucleophile, attacking the activated alkyne under various conditions to form cyclic ethers. This intramolecular cyclization is a powerful strategy for constructing tetrahydropyran (B127337) and other heterocyclic rings. For example, iodolactonization is a well-established method for the cyclization of unsaturated acids and can be conceptually applied to derivatives of this compound. acs.org Similarly, other metal- or acid-catalyzed cyclization reactions can be employed to generate a variety of heterocyclic scaffolds.

Spirocompound Synthesis

Spirocycles, compounds containing two rings that share a single common atom, are intriguing three-dimensional structures found in several natural products. rsc.orgwikipedia.org The synthesis of spirocompounds can be achieved through various strategies, including intramolecular cyclizations of appropriately functionalized precursors. rsc.org While direct applications of this compound in spirocompound synthesis are not extensively documented, its derivatives can be elaborated into precursors suitable for intramolecular Michael additions or other cyclization reactions that lead to the formation of spirocyclic systems. orientjchem.org The development of new synthetic methodologies continues to expand the possibilities for using versatile building blocks like this compound in the enantioselective synthesis of complex spirocycles. rsc.org

Contributions to Advanced Molecular Scaffolds and 3D Chemistry

This compound and its structural isomers serve as pivotal building blocks in the stereoselective synthesis of complex molecular architectures, contributing significantly to the field of 3D chemistry. The inherent functionalities of these molecules—a terminal hydroxyl group, a reactive alkyne, and an ester moiety—provide multiple points for strategic chemical modifications, enabling the construction of intricate and biologically relevant scaffolds.

Researchers have effectively utilized the chiral pool and asymmetric synthesis methodologies starting from or incorporating derivatives of hydroxyhexynoates to forge complex natural product fragments and novel heterocyclic systems. These efforts underscore the value of this class of compounds in generating three-dimensional molecular diversity crucial for drug discovery and chemical biology.

One notable application involves the stereoselective synthesis of the C1–C16 fragment of bryostatins, a class of complex marine macrolides with potent biological activities. A key intermediate, methyl 5-hydroxyhex-2-ynoate, is synthesized through the ring-opening of a protected glycidol using lithiated methyl propiolate. rsc.org The resulting compound is then elaborated through a series of reactions, including cuprate addition and oxidation, to yield a key aldehyde fragment. This aldehyde subsequently participates in a ketophosphonate-aldehyde condensation and an oxy-Michael reaction to construct the cis-2,6-disubstituted tetrahydropyran core, a central feature of the bryostatin scaffold. rsc.org This multi-step synthesis highlights how the defined stereochemistry of the initial hydroxyalkynoate can direct the formation of a complex 3D structure.

The asymmetric addition of methyl propiolate to aldehydes represents another powerful strategy for generating chiral hydroxyalkynoates, which are precursors to sophisticated molecular scaffolds. For instance, the asymmetric addition of methyl propiolate to various aliphatic aldehydes can be achieved with high enantioselectivity, yielding a range of chiral methyl 4-hydroxy-2-ynoates. mdpi.com

Table 1: Asymmetric Synthesis of Chiral Methyl 4-hydroxy-2-ynoates mdpi.com

| Aldehyde Reactant | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Butanal | Methyl (R)-4-hydroxyhept-2-ynoate | 67 | 99 |

| Propanal | Methyl (R)-4-hydroxyhex-2-ynoate | 71 | 99 |

| Isovaleraldehyde | Methyl (R)-4-hydroxy-5-methylhex-2-ynoate | 71 | 99 |

| Hexanal | Methyl (R)-4-hydroxynon-2-ynoate | 71 | 99 |

| Heptanal | Methyl (R)-4-hydroxydec-2-ynoate | 73 | 99 |

These chiral building blocks are valuable for constructing molecules with specific three-dimensional arrangements of functional groups, which is a cornerstone of modern medicinal chemistry.

Furthermore, 4-hydroxy-2-alkynoates have been explored as reactants in transition metal-catalyzed reactions to build complex heterocyclic scaffolds. In one such study, a rhodium(III)-catalyzed cascade reaction involving C-H activation, [4+2] annulation, and lactonization was developed to synthesize indole-fused polyheterocycles. ucl.ac.uk While ethyl 4-hydroxyhex-2-ynoate was reported as unreactive under the specific optimized conditions for other substrates, this finding itself provides crucial insight into the reactivity and substrate scope for this class of compounds in the context of advanced scaffold synthesis. The study successfully demonstrated the synthesis of various complex spiro and fused heterocyclic systems from other 4-hydroxy-2-alkynoates. ucl.ac.uk

Table 2: Synthesis of Indole-Fused Polyheterocycles using 4-Hydroxy-2-alkynoates ucl.ac.uk

| Indole Reactant | 4-Hydroxy-2-alkynoate Reactant | Product | Yield (%) |

| N-methoxy-1-methyl-1H-indole-2-carboxamide | Methyl 4-hydroxy-4-methylpent-2-ynoate | Fused Polyheterocycle | 80 |

| N-methoxy-1-methyl-1H-indole-2-carboxamide | Methyl 4-hydroxy-3,3-dimethylbut-2-ynoate | Fused Polyheterocycle | 75 |

| N-methoxy-1-methyl-1H-indole-2-carboxamide | 1-(prop-2-yn-1-yloxy)cyclopentan-1-ol | Spiro Polyheterocycle | 92 |

| N-methoxy-1-methyl-1H-indole-2-carboxamide | 1-(prop-2-yn-1-yloxy)cyclohexan-1-ol | Spiro Polyheterocycle | 95 |

The strategic application of this compound and its isomers in the synthesis of such advanced molecular scaffolds demonstrates their importance as versatile chemical building blocks. Their ability to be transformed into complex 3D structures with high stereocontrol is a testament to their value in the ongoing quest for novel and potent biologically active molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Methyl 6 Hydroxyhex 2 Ynoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Methyl 6-hydroxyhex-2-ynoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific resonances are expected for the methyl ester protons, the methylene (B1212753) groups of the alkyl chain, the hydroxyl proton, and the terminal alkyne proton. The chemical shift of the terminal alkyne proton is notably shielded due to the cylindrical magnetic anisotropy of the triple bond, causing it to appear at a relatively high field (upfield) compared to vinylic protons. libretexts.org Spin-spin coupling between adjacent non-equivalent protons provides further structural confirmation. For instance, the methylene group adjacent to the hydroxyl group would appear as a triplet, coupling to the neighboring methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances include the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, the methyl carbon of the ester, and the other methylene carbons in the chain. The chemical shifts are highly indicative of the functional group.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the spatial proximity of protons, which helps in determining the preferred solution-state conformation of the flexible alkyl chain. However, for a relatively small and flexible molecule like this compound, rotational freedom around the sigma bonds would lead to an average conformation being observed at room temperature.

Predicted ¹H and ¹³C NMR Data:

Table 1: Predicted ¹H NMR (Proton NMR) Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H (alkyne) | ~2.0 - 2.5 | t (triplet) | ~2.5 |

| CH₂ (adjacent to alkyne) | ~2.4 | dt (doublet of triplets) | ~7.0, ~2.5 |

| CH₂ (central) | ~1.8 | p (quintet) | ~7.0 |

| CH₂ (adjacent to OH) | ~3.7 | t (triplet) | ~7.0 |

| OH | ~1.5 - 3.0 (variable) | s (singlet, broad) | N/A |

Table 2: Predicted ¹³C NMR (Carbon-13 NMR) Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~154 |

| C≡ (alkyne, C2) | ~85 |

| ≡CH (alkyne, C3) | ~75 |

| CH₂ (C4) | ~18 |

| CH₂ (C5) | ~31 |

| CH₂-OH (C6) | ~61 |

| OCH₃ (ester) | ~52 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, both soft and hard ionization techniques can provide valuable information.

Molecular Weight Determination: Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are used to determine the molecular weight with high accuracy. These methods typically generate the protonated molecule [M+H]⁺ or adducts with other ions (e.g., [M+Na]⁺), allowing for the confirmation of the molecular formula (C₇H₁₀O₃).

Fragmentation Analysis: Electron Impact (EI) ionization is a "hard" technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangements if structurally possible. For this compound, characteristic fragments would arise from cleavage at various points along the alkyl chain, particularly alpha-cleavage adjacent to the hydroxyl group and the ester carbonyl group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (under EI)

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 142 | [C₇H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 124 | [M - H₂O]⁺• | Loss of water |

| 111 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |

| 83 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in this compound have characteristic absorption frequencies:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretches: The sp-hybridized C-H stretch of the terminal alkyne gives a sharp, strong peak at approximately 3300 cm⁻¹. libretexts.orgnih.gov The sp³-hybridized C-H stretches of the methylene and methyl groups will appear just below 3000 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch of a terminal alkyne is observed as a weak but sharp band in the 2100-2260 cm⁻¹ region. libretexts.orgnih.gov

C=O Stretch: The carbonyl group of the ester will produce a very strong and sharp absorption band around 1715-1740 cm⁻¹.

C-O Stretches: The C-O single bond stretches of the ester and the alcohol will appear in the fingerprint region, typically between 1050-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum, making it a valuable complementary technique for confirming the presence of the alkyne. acs.orgnih.gov The C=O stretch is also Raman active.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group / Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|---|

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad | 3200-3600 | Weak |

| ≡C-H stretch (alkyne) | ~3300 | Strong, Sharp | ~3300 | Medium |

| C-H stretch (sp³) | 2850-2960 | Medium | 2850-2960 | Strong |

| C≡C stretch (alkyne) | 2100-2150 | Weak to Medium, Sharp | 2100-2150 | Strong, Sharp |

| C=O stretch (ester) | 1715-1740 | Very Strong, Sharp | 1715-1740 | Medium |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Purity Assessment (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for analyzing volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. A single peak in the chromatogram with the correct mass spectrum would indicate a high degree of purity.

Stereoisomer Separation (Chiral HPLC): Since this compound does not possess a chiral center in its structure as defined (the alkyne is at the 2-position and the hydroxyl is at the 6-position), it is an achiral molecule. However, if a related compound, such as Methyl 5-hydroxyhex-2-ynoate, were being studied, it would be chiral. In such a case, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) would be the method of choice for separating the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of racemates, including alcohols and esters. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Purpose |

|---|---|---|---|

| GC-MS | 5% Phenyl Polydimethylsiloxane (e.g., DB-5 or HP-5ms) | Helium | Purity assessment and identification |

X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the crystal lattice.

Application to this compound: this compound is likely a liquid or low-melting solid at room temperature, which makes growing a single crystal suitable for X-ray diffraction challenging. However, it is often possible to create a solid derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester of the hydroxyl group) that crystallizes more readily.

Structural Information: An X-ray crystal structure of a suitable derivative would confirm the connectivity and reveal the solid-state conformation. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

Absolute Configuration: For a chiral analogue, X-ray diffraction is the most reliable method for determining the absolute configuration of a stereocenter. By using a heavy atom in the structure or by anomalous dispersion effects, the true three-dimensional arrangement of atoms can be established, allowing for the unambiguous assignment of R or S configuration.

Computational and Theoretical Investigations of Methyl 6 Hydroxyhex 2 Ynoate and Its Reactions

Quantum Chemical Calculations for Mechanistic Elucidation and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving alkynes and esters. For a molecule such as Methyl 6-hydroxyhex-2-ynoate, these methods can be applied to study various transformations, including cyclization, addition, and oxidation reactions.

Mechanistic Elucidation:

Theoretical studies on analogous systems, such as the cycloisomerization of alkynoic acids, demonstrate the power of computational methods to map out entire reaction pathways. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of the most favorable reaction mechanism. For instance, in gold-catalyzed cycloisomerizations, DFT calculations have been used to distinguish between different possible cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig) and to understand the role of the catalyst in lowering the activation barriers. nih.gov

Transition State Analysis:

The transition state is a critical point on the reaction coordinate that determines the rate of a chemical reaction. Quantum chemical calculations can precisely locate the geometry of transition states and determine their energetic barriers. For reactions involving this compound, such as a hypothetical intramolecular cyclization to form a lactone, computational analysis could reveal the structure of the cyclic transition state. Frequency calculations are performed to verify that the optimized geometry corresponds to a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

A computational study on the isomerization of alkynyl epoxides to furans highlights the use of hybrid density functionals like B3LYP and M06-2X to investigate the structural properties of transition states and intermediates. maxapress.com Such studies provide detailed information on bond-forming and bond-breaking processes. For example, in a proposed cyclization of this compound, the transition state analysis would provide the critical bond distances between the hydroxyl oxygen and the alkyne carbon atoms.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from a DFT study on a reaction of this compound.

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactant | B3LYP | 6-31G(d,p) | 0.0 |

| Transition State 1 | B3LYP | 6-31G(d,p) | +25.3 |

| Intermediate | B3LYP | 6-31G(d,p) | -5.2 |

| Transition State 2 | B3LYP | 6-31G(d,p) | +15.8 |

| Product | B3LYP | 6-31G(d,p) | -12.7 |

This table is illustrative and does not represent real experimental or calculated data.

Molecular Dynamics and Conformation Analysis

The flexible six-carbon chain of this compound allows it to adopt numerous conformations in solution. Molecular dynamics (MD) simulations and systematic conformational searches are valuable tools for exploring the conformational landscape of such flexible molecules.

Molecular Dynamics:

Conformational Analysis:

Conformational analysis involves identifying the stable low-energy conformations (rotamers) of a molecule. lumenlearning.comlibretexts.org This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum mechanical or molecular mechanics methods. For this compound, key dihedral angles to consider would be around the C-C single bonds of the hexyl chain. The relative energies of the different conformers are influenced by steric hindrance and the potential for intramolecular hydrogen bonding.

The results of a conformational analysis can be summarized in a table listing the relative energies of the most stable conformers and their corresponding dihedral angles.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5 | 65.2 | 0.00 | 45.3 |

| 2 | -68.3 | 179.1 | 0.85 | 23.1 |

| 3 | 177.9 | -70.4 | 1.21 | 15.7 |

| 4 | 69.5 | 68.9 | 2.50 | 5.9 |

This table is illustrative and does not represent real experimental or calculated data.

Understanding the preferred conformations is crucial as the reactivity of the molecule can be highly dependent on its three-dimensional structure.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

NMR Spectroscopy:

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. rsc.orgnrel.govnih.govresearchgate.net The accuracy of these predictions can be comparable to experimental values, especially when appropriate levels of theory and basis sets are used. For this compound, theoretical calculations could help in the unambiguous assignment of all proton and carbon signals in its NMR spectra. Machine learning approaches are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts. rsc.orgnrel.gov

A table comparing theoretically predicted and hypothetical experimental chemical shifts is a common way to present these findings.

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |

| C1 | 154.2 | 153.9 |

| C2 | 80.5 | 80.1 |

| C3 | 75.1 | 74.8 |

| C4 | 28.9 | 28.6 |

| C5 | 35.4 | 35.1 |

| C6 | 60.8 | 60.5 |

| OCH₃ | 52.3 | 52.1 |

This table is illustrative and does not represent real experimental or calculated data.

Infrared Spectroscopy:

The IR spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. arxiv.orgrsc.orgarxiv.orgnih.govconsensus.app These predicted spectra can be compared with experimental data to identify characteristic functional group vibrations. For this compound, this would include the C=O stretch of the ester, the C≡C stretch of the alkyne, and the O-H stretch of the hydroxyl group. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the calculations.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While no specific QSAR studies on this compound were identified, the principles can be applied to understand how structural modifications would affect its reactivity or properties.

For a series of derivatives of this compound, QSAR models could be developed to predict properties such as reaction rates, toxicity, or binding affinity to a biological target. nih.govresearchgate.net This involves calculating a set of molecular descriptors for each compound, which can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies)

Steric descriptors: (e.g., molecular volume, surface area, shape indices)

Topological descriptors: (e.g., connectivity indices, branching indices)

Hydrophobic descriptors: (e.g., logP)

These descriptors are then used to build a mathematical model, often using multiple linear regression or machine learning algorithms, that relates the descriptors to the observed activity or property. Such models can be used to predict the properties of new, unsynthesized derivatives and to guide the design of molecules with desired characteristics.

For example, a QSAR study on a series of ester compounds could yield a regression equation like:

log(Activity) = 0.52 * logP - 0.15 * HOMO + 2.34 * (Shape Index) + constant

This equation would suggest that increasing hydrophobicity (logP) and the shape index, while decreasing the HOMO energy, would lead to higher activity.

Emerging Research Frontiers and Future Directions in Methyl 6 Hydroxyhex 2 Ynoate Chemistry

Exploration of Undiscovered Synthetic Transformations

The dual functionality of Methyl 6-hydroxyhex-2-ynoate opens avenues for a wide range of chemical transformations. While classical reactions of alcohols, alkynes, and esters are well-established, future research is expected to focus on novel and more complex transformations that can leverage the interplay between its functional groups.

One promising area is the development of intramolecular cyclization reactions. The hydroxyl group can act as a nucleophile, attacking the activated alkyne or a derivative thereof. This could lead to the synthesis of various heterocyclic compounds, such as furans, pyrans, and lactones, which are common motifs in biologically active molecules. Research in this direction could explore metal-catalyzed cycloisomerization reactions or base-mediated cyclizations.

Furthermore, the alkyne moiety is a versatile handle for various coupling and cycloaddition reactions. Future work could investigate its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This would be a highly efficient strategy for building molecular complexity. The development of novel transition-metal-catalyzed reactions, such as hydroalkynylation and carbometalation, could also lead to new ways of functionalizing the alkyne. researchgate.netacs.orgorganic-chemistry.org

The exploration of domino or cascade reactions, where a single synthetic operation triggers a series of subsequent transformations, is another exciting frontier. For instance, an initial reaction at the hydroxyl group could be designed to activate the molecule for a subsequent cyclization or coupling reaction at the alkyne.

Table 1: Potential Undiscovered Synthetic Transformations of this compound

| Transformation Type | Potential Reagents/Catalysts | Potential Product Classes |

| Intramolecular Cyclization | Transition metal catalysts (e.g., Au, Pt, Pd), Strong bases | Furans, Pyrans, Lactones |

| Multicomponent Reactions | Various electrophiles and nucleophiles | Highly substituted carbocycles and heterocycles |

| Novel Coupling Reactions | Organometallic reagents, Photoredox catalysts | Functionalized alkenes and alkynes |

| Cascade Reactions | Designed multi-functional reagents | Complex polycyclic structures |

Integration into Automated Synthesis Platforms and Flow Chemistry

The shift towards automated synthesis and continuous flow chemistry in the chemical and pharmaceutical industries presents a significant opportunity for the application of this compound. seqens.comamf.chamt.ukspirochem.comresearchgate.net These technologies offer improved control over reaction parameters, enhanced safety, and greater efficiency compared to traditional batch processes. seqens.comspirochem.comresearchgate.net

The well-defined structure and reactivity of this compound make it an ideal candidate for integration into automated synthesis platforms. nih.govsemanticscholar.orgspringernature.comsynplechem.commagritek.com Such platforms can be programmed to perform multi-step synthetic sequences, enabling the rapid and systematic synthesis of libraries of compounds derived from this versatile building block. This would be particularly valuable for drug discovery and materials science research, where the ability to quickly generate and screen a diverse set of molecules is crucial.

Flow chemistry is particularly well-suited for reactions involving reactive intermediates or hazardous reagents, which may be necessary for some of the novel transformations of this compound. acs.orgresearchgate.net The small reaction volumes and excellent heat and mass transfer in flow reactors can mitigate safety risks and improve reaction selectivity. amt.uk Future research in this area could focus on developing robust and scalable flow processes for the synthesis and functionalization of this compound. This would involve optimizing reaction conditions, developing in-line purification methods, and integrating real-time analytical techniques for process monitoring and control. researchgate.netchemrxiv.org

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Advantage | Description |

| Enhanced Safety | Smaller reaction volumes and better temperature control reduce the risk of runaway reactions. |

| Improved Control | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher yields and selectivity. |

| Scalability | Flow processes can be easily scaled up by running the system for longer or by using larger reactors. |

| Automation | Integration with automated systems allows for high-throughput synthesis and optimization. |

Expansion of Biocatalytic Applications

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. wikipedia.org The hydroxyl and ester functionalities of this compound make it a suitable substrate for a variety of enzymatic transformations.

A key area for future research is the enantioselective enzymatic reduction of a corresponding keto-alkyne precursor to produce chiral this compound. ijcmas.comnih.govmdpi.comacs.orggeorgiasouthern.edu The development of stereocomplementary biocatalysts would allow access to both enantiomers of the chiral alcohol, which is of significant interest for the synthesis of pharmaceuticals and other bioactive molecules. Ketoreductases and alcohol dehydrogenases are promising enzyme classes for this purpose. nih.govgeorgiasouthern.edu

The hydroxyl group can also be a target for enzymatic modification. For example, lipases could be used to acylate the hydroxyl group with high selectivity, or to resolve a racemic mixture of the alcohol through kinetic resolution. mdpi.com Furthermore, oxygenases could potentially be used to introduce additional hydroxyl groups into the molecule at specific positions, further increasing its functional complexity. nih.gov

The ester group is also amenable to biocatalytic transformation. Lipases can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, or its transesterification with other alcohols to generate a range of different esters. wikipedia.orgnih.govrug.nl This would provide a mild and selective method for modifying this part of the molecule.

Table 3: Potential Biocatalytic Applications for this compound and its Precursors

| Enzyme Class | Transformation | Potential Benefit |

| Ketoreductases/Dehydrogenases | Asymmetric reduction of a β-keto alkyne | Access to enantiomerically pure (R)- and (S)-Methyl 6-hydroxyhex-2-ynoate |

| Lipases | Kinetic resolution, selective acylation, hydrolysis, transesterification | Enantiomer separation, selective functionalization, modification of the ester group |

| Oxygenases | Regioselective hydroxylation | Introduction of additional functionality |

Potential Roles in Novel Functional Materials

The alkyne functionality of this compound makes it a valuable monomer for the synthesis of novel functional polymers and materials. The carbon-carbon triple bond can participate in a variety of polymerization reactions, including coordination polymerization and click chemistry. oup.comrsc.org

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile method for polymer synthesis and modification. sigmaaldrich.comsigmaaldrich.comacs.org this compound can be used as an alkyne-functionalized monomer in step-growth polymerizations with azide-containing co-monomers to create functional polyesters. researchgate.net The pendant hydroxyl groups along the polymer backbone can then be further functionalized to tune the material's properties.

These alkyne-functionalized polymers could find applications in a variety of areas. For example, they could be used to create biodegradable polyesters with tunable properties for biomedical applications. The introduction of specific functional groups via the hydroxyl moiety could be used to control drug release, cell adhesion, or other biological interactions. diva-portal.orgmdpi.com

Furthermore, the alkyne group can be used to crosslink polymers, leading to the formation of hydrogels or elastomers. acs.org The properties of these crosslinked materials could be controlled by the density of the crosslinks and the nature of the polymer backbone. Such materials could be used as scaffolds for tissue engineering, as drug delivery vehicles, or as smart materials that respond to external stimuli. ncn.gov.plresearchgate.net The synthesis of high-carbon materials from acetylenic precursors is another area of interest. acs.org

Table 4: Potential Applications of this compound in Functional Materials

| Material Type | Synthesis Method | Potential Application |

| Functional Polyesters | Click Chemistry (CuAAC) with azide (B81097) co-monomers | Biodegradable polymers, Drug delivery systems |

| Crosslinked Hydrogels | Polymerization followed by crosslinking via the alkyne | Tissue engineering scaffolds, Smart materials |

| Elastomers | Thiol-yne click chemistry with dithiol crosslinkers | Soft materials for biomedical devices |

| Cyclic Polymers | Cyclopolymerization of the alkyne monomer | Electronic materials, Specialty polyolefins |

Q & A

Q. How can researchers quantify trace impurities in this compound batches?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (210 nm). Prepare calibration curves for known impurities (e.g., unreacted acid, methyl esters of byproducts). Limit of quantification (LOQ) should be ≤0.1% w/w. Validate method precision (RSD <5%) and accuracy (spike recovery 95–105%) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods for synthesis and purification. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Conduct a risk assessment for flammability (alkyne group) and reactivity with strong oxidizers. Dispose of waste via approved solvent disposal protocols .

Q. How can researchers verify the enantiomeric purity of this compound if chirality is introduced?

- Methodological Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phase (hexane/isopropanol). Compare retention times with racemic standards. Alternatively, use optical rotation measurements ([α]D²⁵) and correlate with literature values for enantiomerically pure samples .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the alkyne moiety of this compound be addressed?

- Methodological Answer : Use transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to direct reactions toward the β-carbon. Computational modeling (DFT) can predict electron density distribution to guide functionalization. Monitor reaction progress with in-situ IR to detect intermediate formation .

Q. What strategies resolve contradictory bioactivity data for this compound derivatives in cell-based assays?

- Methodological Answer : Perform meta-analysis of dose-response curves across multiple studies. Use tools like Prism to normalize data against controls and assess statistical significance (p <0.05, ANOVA with Tukey post-hoc). Replicate experiments under standardized cell culture conditions (e.g., hypoxia vs. normoxia) to identify confounding variables .

Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and Gibbs free energy barriers. Validate predictions with kinetic studies (e.g., Arrhenius plots). Software like Gaussian or ORCA is recommended for modeling .

Q. What advanced techniques characterize the supramolecular interactions of this compound in solution?

- Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) to detect spatial proximity between hydroxyl and alkyne groups. Pair with molecular dynamics simulations (AMBER force field) to model hydrogen-bonding networks. Compare with X-ray crystallography data if single crystals are obtainable .

Q. How do researchers reconcile discrepancies in reported synthetic yields of this compound across literature?

- Methodological Answer : Conduct a systematic review of reaction parameters (solvent purity, catalyst aging, heating methods). Reproduce key protocols with controlled variables and report yields using standardized metrics (e.g., isolated yield vs. conversion). Publish negative results to clarify optimal conditions .

Q. What methodologies ensure reproducibility in scaled-up syntheses of this compound?

- Methodological Answer : Implement process analytical technology (PAT) like inline FTIR to monitor reaction progress. Use design of experiments (DoE) to optimize parameters (e.g., stirring rate, temperature gradient). Document batch records with raw data (e.g., TLC images, HPLC chromatograms) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.